molecular formula C25H29N3O6S B2938056 ethyl 2-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate CAS No. 878056-79-2

ethyl 2-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

Cat. No. B2938056
CAS RN: 878056-79-2
M. Wt: 499.58
InChI Key: XFMBGUDQLRALRC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an indole group, a sulfonyl group, an acetamido group, and a benzoate group . Each of these groups contributes to the overall properties of the compound.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the indole group suggests that the compound may have aromatic properties . The sulfonyl and acetamido groups are likely to influence the compound’s reactivity and polarity .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the ester group could undergo hydrolysis or transesterification . The compound might also participate in substitution reactions or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Scientific Research Applications

Stereoselective Synthesis Techniques Research has developed methods for the stereoselective synthesis of highly functionalized molecules, demonstrating the importance of precise chemical control in creating compounds with specific configurations. This is crucial for the development of pharmaceuticals and advanced materials (S. Indumathi, R. Kumar, S. Perumal, 2007).

Molecular Docking and Spectroscopy Analysis Studies on compounds such as ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate utilize FT-IR, FT-Raman spectroscopy, and molecular docking to understand molecular stability, electrostatic potential, and potential inhibitory activities. This demonstrates the application of computational and spectroscopic methods in drug design and material science (A. El-Azab, Y. Mary, C. Y. Panicker, A. Abdel-Aziz, Ibrahim A. Al-Suwaidan, C. Alsenoy, 2016).

Synthetic Methodologies for Bioactive Compounds The development of efficient synthetic routes for producing bioactive compounds is a significant area of research. Studies have showcased methods for synthesizing molecules with potential antibacterial and antifungal activities, highlighting the role of organic synthesis in discovering new therapeutic agents (N. Desai, P. N. Shihora, D. Moradia, 2007).

Catalysis in Organic Synthesis Research into catalyzed synthesis processes, such as those using titanium tetrachloride, opens up new pathways for creating complex molecules. Such methodologies are crucial for pharmaceutical manufacturing and the synthesis of materials with novel properties (Abdoullah Bimoussa, Ali Oubella, M. E. Hachim, Mourad Fawzi, M. Y. A. Itto, O. Mentré, E. M. Ketatni, Lahoucine Bahsis, H. Morjani, A. Auhmani, 2021).

properties

IUPAC Name

ethyl 2-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O6S/c1-4-27(5-2)24(30)16-28-15-22(19-12-8-10-14-21(19)28)35(32,33)17-23(29)26-20-13-9-7-11-18(20)25(31)34-6-3/h7-15H,4-6,16-17H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMBGUDQLRALRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC=C3C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

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